molecular formula C23H22N2O2S2 B12005467 (3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 617694-95-8

(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12005467
CAS No.: 617694-95-8
M. Wt: 422.6 g/mol
InChI Key: UOYSKZCUVBSZOB-VXPUYCOJSA-N
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Description

The compound “(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one” (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused indole-thiazolidinone scaffold. Its molecular formula is C₂₃H₂₂N₂O₂S₂, with a monoisotopic mass of 332.065320 Da . The structure includes:

  • A thiazolidinone ring substituted with an isobutyl group at position 3 and a 4-oxo-2-thioxo moiety.
  • An indole ring modified with a 4-methylbenzyl group at position 1, contributing to enhanced lipophilicity.

This compound belongs to a class of rhodanine-indole hybrids, which are explored for antimicrobial, anticancer, and enzyme-inhibitory activities due to their structural resemblance to bioactive scaffolds .

Properties

CAS No.

617694-95-8

Molecular Formula

C23H22N2O2S2

Molecular Weight

422.6 g/mol

IUPAC Name

(5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22N2O2S2/c1-14(2)12-25-22(27)20(29-23(25)28)19-17-6-4-5-7-18(17)24(21(19)26)13-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3/b20-19-

InChI Key

UOYSKZCUVBSZOB-VXPUYCOJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC(C)C)/C2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC(C)C)C2=O

Origin of Product

United States

Preparation Methods

Synthesis of the Indole Core

The indole precursor, 1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one, is typically synthesized via a Fischer indole synthesis or Bischler–Möhlau reaction .

Example Protocol:

  • Starting material : 4-Methylbenzylamine and cyclohexane-1,2-dione.

  • Cyclization : Conducted in acetic acid at reflux (120°C, 8–12 hours) to form the indolin-2-one scaffold.

  • Alkylation : Treatment with 4-methylbenzyl chloride in the presence of K2CO3 in DMF (80°C, 6 hours) yields the N-substituted indole.

Key Data :

StepReagents/ConditionsYield (%)
CyclizationAcOH, reflux65–70
N-Alkylation4-Methylbenzyl chloride, K2CO3, DMF80–85

Thiazolidinone Ring Formation

The thiazolidinone moiety is introduced via a condensation reaction between the indole intermediate and a thiazolidinone precursor.

Method A: Thiourea Condensation

  • Reactants : 3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one and the indole core.

  • Conditions : Catalytic p-toluenesulfonic acid (PTSA) in toluene under Dean–Stark conditions (140°C, 24 hours).

  • Outcome : Forms the (3Z)-isomer as the major product due to thermodynamic control.

Key Data :

ParameterValue
SolventToluene
CatalystPTSA (10 mol%)
Temperature140°C
Reaction Time24 hours
Yield50–55%

Method B: One-Pot Cyclization

An alternative approach involves in-situ generation of the thiazolidinone ring:

  • Reactants : Indole intermediate, isobutyl isothiocyanate, and chloroacetyl chloride.

  • Conditions : Sequential addition in THF with Et3N as a base (0°C to room temperature, 18 hours).

Key Data :

ParameterValue
SolventTHF
BaseEt3N (2 equiv)
Temperature0°C → RT
Yield45–50%

Stereochemical Control and Isomer Isolation

The (3Z)-configuration is favored due to conjugative stabilization between the indole’s carbonyl group and the thiazolidinone’s exocyclic double bond. Isolation typically involves:

  • Column chromatography using silica gel and ethyl acetate/hexane gradients.

  • Recrystallization from ethanol/water mixtures to achieve >95% purity.

Analytical Characterization

Critical spectroscopic data for the final compound include:

  • HRMS (ESI+) : m/z 423.11955 [M+H]+.

  • 1H NMR (DMSO-d6): δ 7.45–7.10 (m, aromatic H), 4.85 (s, CH2-Ph), 3.60 (d, J = 7.2 Hz, isobutyl CH2), 1.85 (m, isobutyl CH).

Challenges and Mitigation Strategies

  • Low Yields in Thiazolidinone Coupling : Attributed to steric hindrance from the isobutyl group. Using bulkier bases (e.g., DBU) improves reaction efficiency.

  • Byproduct Formation : The (3E)-isomer may form in up to 15% yield; selective crystallization removes this impurity .

Chemical Reactions Analysis

1.1. Thiazolidinone Core Formation

The 3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene scaffold is typically synthesized via:

  • Knoevenagel Condensation : Reaction of a thiazolidin-4-one precursor with an aldehyde under microwave irradiation (120–150°C, 20–30 minutes) using acetic acid and sodium acetate or piperidine as catalysts .

Reaction ComponentConditionsYield RangeSource
Aldehyde + ThiazolidinoneAcONa (1 eq), AcOH (6.6 eq), 120°C62–98%

1.2. Indol-2-one Coupling

The indol-2-one moiety is introduced via nucleophilic substitution or Mitsunobu reactions. For example:

  • Benzylation : 4-Methylbenzyl bromide reacts with the indol-2-one nitrogen under basic conditions (K₂CO₃/DMF, 60°C) .

2.1. Thioxo (C=S) Group Transformations

The 2-thioxo group participates in nucleophilic displacements:

  • S→N Replacement : Reacts with primary amines (e.g., pyridin-2-amine) to form 2-amino-1,3-thiazol-4-ones .

  • Alkylation : Forms S-alkyl derivatives with alkyl halides (e.g., methyl iodide) .

Example Reaction:

Thioxo thiazolidinone+R NH22 Amino thiazol 4 one+H2S\text{Thioxo thiazolidinone}+\text{R NH}_2\rightarrow \text{2 Amino thiazol 4 one}+\text{H}_2\text{S}

Conditions: EtOH, reflux, 6–12 hours .

2.2. Ylidene (C=C) Reactivity

The Z-configured arylidene group undergoes:

  • Electrophilic Addition : Reacts with bromine or nitrating agents at the α,β-unsaturated carbonyl system.

  • Photochemical [2+2] Cycloaddition : Forms dimeric products under UV light .

Reaction Optimization Insights

Microwave-assisted synthesis significantly enhances efficiency:

ParameterOptimal ValueImpact on YieldSource
Temperature120–150°C+25% efficiency
CatalystAcONa/AcOH68–98% yields
SolventGlacial acetic acidImproved purity

Structural and Stereochemical Considerations

  • Z-Configuration : The ylidene group’s Z-geometry is critical for planar conformation, enhancing π-π stacking in enzyme binding .

  • Isobutyl Substituent : Increases lipophilicity (LogP ≈ 2.8), improving membrane permeability .

This compound’s reactivity profile aligns with trends observed in thiazolidinone derivatives, making it a versatile scaffold for medicinal and synthetic applications. Further studies are warranted to explore its untapped potential.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of this compound is its antimicrobial properties. Research has demonstrated that derivatives of thiazolidinones exhibit significant antibacterial and antifungal activities. For instance, studies on related compounds have shown that they outperform traditional antibiotics like ampicillin and streptomycin against multiple bacterial strains, including Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Efficacy

In a study evaluating the antimicrobial activity of various thiazolidinone derivatives, compounds similar to (3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.004 mg/mL against sensitive bacteria such as Enterobacter cloacae and Staphylococcus aureus . This suggests a promising avenue for developing new antibiotics from this class of compounds.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, as many thiazolidinone derivatives have been linked to the inhibition of pro-inflammatory cytokines. Research indicates that compounds with similar functional groups can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Anticancer Activity

Recent studies have also pointed to the anticancer potential of thiazolidinone derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the disruption of mitochondrial function and modulation of cell cycle regulators. For example, derivatives have shown effectiveness against various cancer cell lines in vitro, indicating their potential as chemotherapeutic agents .

Case Study: Apoptosis Induction

A notable study highlighted that certain thiazolidinone derivatives led to significant apoptosis in human cancer cell lines through caspase activation pathways. The induction of cell death was associated with increased levels of reactive oxygen species (ROS), suggesting a mechanism by which these compounds exert their anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the isobutyl group or variations in the thiazolidinone moiety can significantly impact biological activity. Research has shown that specific substitutions enhance antibacterial and anticancer activities while reducing cytotoxicity towards normal cells .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The thiazolidine ring can interact with enzyme active sites, while the indole moiety can bind to receptor sites, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of Compound A and their differentiating features are summarized below:

Compound ID/Name Substituents (R₁, R₂) Molecular Formula Key Properties/Activities Reference
Compound A R₁ = 4-methylbenzyl, R₂ = isobutyl C₂₃H₂₂N₂O₂S₂ High lipophilicity (logP ~4.2); untested bioactivity
(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methylindol-2-one R₁ = methyl, R₂ = cyclohexyl C₁₈H₁₉N₂O₂S₂ Increased rigidity; moderate antifungal activity
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one R₁ = phenyl, R₂ = H C₁₇H₁₄N₂O₂S₂ Antibacterial (MIC: 12.5 µg/mL vs. S. aureus)
(Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid R₁ = benzoic acid, R₂ = methoxy-indole C₂₀H₁₅N₂O₅S₂ Enhanced solubility; potent antifungal activity
(Z)-methyl 3-((3-(3-fluorophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-6-methoxy-1H-indole-2-carboxylate R₁ = methoxy-indole, R₂ = 3-fluorophenyl C₂₂H₁₆FN₂O₄S₂ Broad-spectrum antimicrobial (MIC: 6.25 µg/mL)

Key Observations from Comparative Analysis

Cyclohexyl () and isobutyl (Compound A) substituents contribute to similar logP values, but cyclohexyl may introduce steric hindrance, affecting target binding.

Bioactivity Trends: Electron-withdrawing groups (e.g., fluorine in ) improve antimicrobial potency by stabilizing the thioxo-thiazolidinone moiety, enhancing electrophilicity for nucleophilic attack on microbial enzymes. Methoxy groups on the indole ring () increase solubility and hydrogen-bonding capacity, correlating with higher antifungal activity.

Stereoelectronic Effects :

  • The Z-configuration of the exocyclic double bond is conserved across active analogues, as the E-isomer disrupts planarity and π-stacking with biological targets .

Structural Flexibility vs.

Biological Activity

The compound (3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a novel thiazolidinone derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O2S2 , with a molecular weight of 374.5 g/mol . The structural characteristics include a thiazolidinone core which is known for various biological activities, particularly in cancer therapy.

PropertyValue
Molecular FormulaC19H22N2O2S2
Molecular Weight374.5 g/mol
IUPAC NameSee above
SolubilitySlightly soluble in water

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiazolidinone scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazolidinone derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including:

  • Inhibition of Cell Cycle Progression : These compounds can disrupt the cell cycle, leading to cell death.
  • Induction of Apoptosis : They promote programmed cell death by activating intrinsic apoptotic pathways.

A recent review highlighted that thiazolidinone derivatives demonstrate promising activity against breast cancer and leukemia cell lines, showcasing their potential as anticancer agents .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in cancer progression.
  • Reactive Oxygen Species (ROS) Generation : They can induce oxidative stress in cancer cells, leading to cellular damage and death.
  • Modulation of Signaling Pathways : Thiazolidinones may interfere with signaling pathways that promote tumor growth and survival.

Study 1: Antiproliferative Effects

A study conducted on various thiazolidinone derivatives demonstrated that specific modifications to the structure significantly enhanced antiproliferative activity against human cancer cell lines. The incorporation of isobutyl groups was found to increase potency .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of thiazolidinones revealed that substituents at specific positions on the thiazolidinone ring dramatically influenced biological activity. Compounds with bulky groups exhibited enhanced anticancer properties due to improved binding affinity to target proteins involved in tumorigenesis .

Study 3: In Vivo Studies

In vivo studies using animal models have shown that thiazolidinone derivatives can effectively reduce tumor size and improve survival rates when administered at appropriate dosages. These studies underscore the therapeutic potential of these compounds in clinical settings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one?

  • Methodology : The compound is synthesized via condensation of a 3-formylindole derivative with a thioxothiazolidinone precursor. For example:

  • Step 1 : React 3-formyl-1H-indol-2-carboxylic acid with 2-thioxo-thiazolidin-4-one in acetic acid under reflux (2.5–3 hours) with sodium acetate as a catalyst.
  • Step 2 : Isolate the product via precipitation, followed by recrystallization from acetic acid or ethanol .
    • Key Considerations : Solvent choice (e.g., ethanol vs. acetic acid) and reaction time impact yield. Sodium acetate aids in cyclization by deprotonating intermediates .

Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?

  • Methodology : Use nuclear Overhauser effect (NOE) NMR spectroscopy or X-ray crystallography. For example:

  • NOE Analysis : Irradiation of the indole proton may show coupling with the thiazolidinone moiety, confirming spatial proximity .
  • X-ray Crystallography : Single-crystal studies resolve stereochemistry, as demonstrated for structurally similar rhodanine derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups.
  • NMR :

  • ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm) and methyl groups (e.g., isobutyl δ ~0.9–1.5 ppm).
  • ¹³C NMR : Carbonyl carbons (δ ~170–180 ppm) and exocyclic double bond carbons (δ ~120–140 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

  • Methodology :

  • Temperature Control : Prolonged reflux (e.g., 5 hours) improves cyclization but risks decomposition.
  • Catalyst Screening : Replace sodium acetate with p-toluenesulfonic acid (PTSA) to enhance reaction efficiency .
  • Solvent Optimization : Use DMF/acetic acid mixtures for better solubility of intermediates .
    • Data Contradiction : Yields vary between 60–85% depending on the purity of the 3-formylindole precursor. Confirm precursor quality via HPLC before use .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case Example : Discrepancies in ¹H NMR shifts for the exocyclic double bond protons (e.g., δ 7.2 vs. 7.5 ppm).

  • Resolution : Perform 2D NMR (COSY, HSQC) to assign coupling partners and confirm connectivity.
  • Advanced Techniques : High-resolution mass spectrometry (HRMS) validates molecular formula, distinguishing isomers .

Q. How can computational methods predict the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial activity).
  • Pharmacophore Modeling : Identify critical functional groups (e.g., thioxothiazolidinone for enzyme inhibition) .
    • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Key Issues :

  • Purification : Recrystallization becomes inefficient at larger scales. Switch to column chromatography with silica gel (ethyl acetate/hexane eluent).
  • By-Product Formation : Monitor for deiodinated by-products (common in iodinated analogs) via LC-MS .
    • Process Optimization : Use flow chemistry to maintain consistent heating and mixing, reducing side reactions .

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